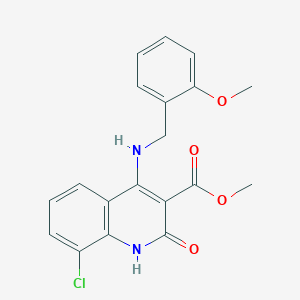

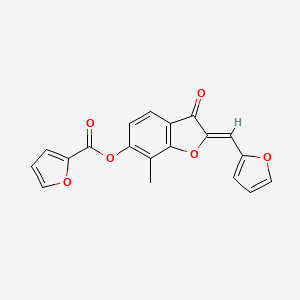

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry as potential therapeutic agents. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of related quinoline derivatives can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the first paper, a novel one-pot synthesis method for a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, is described. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The synthesis route is notable for its simplicity and efficiency, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using techniques such as elemental analysis, 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction. These techniques confirm the structure of the synthesized compound and by-products. The presence of intramolecular hydrogen bonding is also noted, which could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, the methods and findings from the synthesis of related compounds can shed light on potential reactivity. For example, the second paper describes an improved synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, which involves carboxylation and cyclization steps. These reactions are relevant as they may be applicable or adaptable to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The first paper discusses the UV/Vis and IR spectra of the synthesized compounds, which are important for understanding the electronic and vibrational characteristics of the molecule. These properties are essential for predicting the behavior of the compound under different conditions and can be used to infer the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Structural Insights

Synthesis of Novel Compounds:

- The compound has been utilized in the synthesis of novel hydantoins and thiohydantoins derived from tetrahydroisoquinoline carboxylic acid, showcasing its role in creating potentially bioactive molecules with varied structural frameworks (Macháček et al., 2006).

- A novel method for preparing 3-amino-2-chloropyridines, with this compound serving as a precursor in the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine, illustrates its utility in the development of antiviral agents (Bakke & Říha, 2001).

Structural and Chemical Analysis:

- Research has demonstrated the cyclization of related compounds in the presence of bases, yielding substituted anilides of dihydroquinoline sulfonic acid, providing insights into reaction mechanisms and structural dynamics of these molecules (Ukrainets et al., 2014).

- The Heck reaction has been applied to the synthesis of isoquinoline carboxylic acids esters, utilizing related compounds for the construction of complex organic molecules, highlighting the versatility of these compounds in organic synthesis (Ture et al., 2011).

Crystallographic and Spectroscopic Studies:

- Novel one-pot synthesis methods have been explored for derivatives of dihydroquinoline, with subsequent crystallographic and spectroscopic studies confirming the structure and providing insights into the intramolecular interactions and stability of these compounds (Kovalenko et al., 2019).

Eigenschaften

IUPAC Name |

methyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-25-14-9-4-3-6-11(14)10-21-17-12-7-5-8-13(20)16(12)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRHRJYJFAREOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

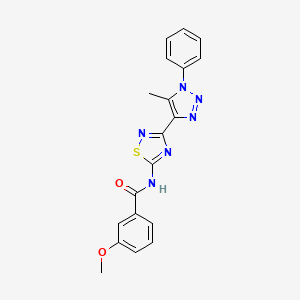

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

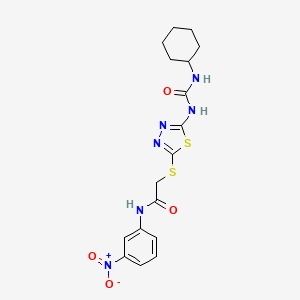

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)